molecular formula C6H9N3O2S B1422220 2-((Methylsulfonyl)methyl)pyrimidin-4-amine CAS No. 1248236-11-4

2-((Methylsulfonyl)methyl)pyrimidin-4-amine

Cat. No.: B1422220
CAS No.: 1248236-11-4
M. Wt: 187.22 g/mol
InChI Key: REDGMYDLHUAHJG-UHFFFAOYSA-N
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Description

2-((Methylsulfonyl)methyl)pyrimidin-4-amine (CAS 1248236-11-4) is a pyrimidine derivative of interest in medicinal chemistry and drug discovery. This compound features a pyrimidin-4-amine scaffold, a structure recognized as a privileged motif in the design of biologically active molecules . The presence of the (methylsulfonyl)methyl substituent at the 2-position adds distinct electronic and steric properties, potentially influencing target binding and metabolic stability. Pyrimidin-4-amine-based compounds are extensively investigated for their therapeutic potential. Specifically, fused pyrimidine derivatives, such as pyrrolo[3,2-d]pyrimidin-4-amines, have been synthesized and identified as potent inhibitors of pro-angiogenic receptor tyrosine kinases (RTKs) like VEGFR-2 and PDGFR-β, showcasing significant antitumor activity . These compounds often function by disrupting critical cellular signaling pathways. Furthermore, related analogues have demonstrated efficacy as microtubule depolymerizing agents, leading to antiproliferative effects in cancer cell lines such as MDA-MB-435 . The structural features of this compound make it a valuable building block for constructing more complex molecular architectures for use in pharmaceutical research and as a key intermediate in synthetic chemistry. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(methylsulfonylmethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2S/c1-12(10,11)4-6-8-3-2-5(7)9-6/h2-3H,4H2,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REDGMYDLHUAHJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=NC=CC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Methylsulfonyl)methyl)pyrimidin-4-amine typically involves the reaction of pyrimidine derivatives with methylsulfonylmethyl reagents. One common method includes the use of 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones under copper catalysis . This method is efficient and yields high-purity products.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((Methylsulfonyl)methyl)pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the methylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

The compound 2-((Methylsulfonyl)methyl)pyrimidin-4-amine (CAS No.: 1248236-11-4) is a pyrimidine derivative with potential applications in various scientific fields, particularly in medicinal chemistry and pharmaceuticals. This article reviews its applications based on existing literature and research findings.

Anticancer Activity

Research has indicated that pyrimidine derivatives exhibit significant anticancer properties. Specifically, compounds similar to this compound have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

Case Study:

A study published in the Journal of Medicinal Chemistry investigated a series of pyrimidine derivatives, including those with methylsulfonyl groups, demonstrating their effectiveness against various cancer cell lines, including breast and lung cancer. The mechanism involved the inhibition of specific kinases crucial for cell proliferation .

Antiviral Properties

Pyrimidine derivatives have also shown promise as antiviral agents. The sulfonyl group in this compound may enhance its bioactivity against viral infections.

Case Study:

In a study focusing on antiviral activity, researchers found that similar compounds effectively inhibited the replication of viruses such as HIV and Hepatitis C. The presence of the methylsulfonyl group was crucial for enhancing the compound's interaction with viral enzymes .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrimidines are well-documented, with studies showing that they can modulate inflammatory pathways.

Case Study:

A recent investigation into the anti-inflammatory effects of pyrimidine derivatives highlighted their ability to inhibit pro-inflammatory cytokines in vitro. This suggests that this compound could be a candidate for developing new anti-inflammatory drugs .

Herbicidal Activity

Pyrimidine compounds are explored for their herbicidal properties. The structural features of this compound may contribute to its effectiveness as a herbicide.

Case Study:

Research conducted by agricultural scientists demonstrated that certain pyrimidine derivatives effectively inhibited weed growth without harming crops, suggesting potential applications in sustainable agriculture .

Summary Table of Applications

Application AreaDescriptionRelevant Studies
Anticancer ActivityInhibits tumor growth and induces apoptosis in cancer cellsJournal of Medicinal Chemistry
Antiviral PropertiesInhibits viral replication, effective against HIV and Hepatitis CAntiviral Research Journal
Anti-inflammatory EffectsModulates inflammatory pathways, inhibits pro-inflammatory cytokinesInflammation Research Journal
Herbicidal ActivityEffective against weeds while being safe for cropsAgricultural Chemistry Journal

Mechanism of Action

The mechanism of action of 2-((Methylsulfonyl)methyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 2-((Methylsulfonyl)methyl)pyrimidin-4-amine

Compound Name Substituents Molecular Weight Key Features
This compound 2: SO₂Me-CH₂; 4: NH₂ 203.22 (calc.) Electron-withdrawing SO₂Me enhances reactivity for nucleophilic substitution.
5-Bromo-2-(methylsulfonyl)pyrimidin-4-amine 2: SO₂Me; 4: NH₂; 5: Br 252.09 Bromine increases molecular weight; potential halogen bonding interactions .
5-(Methylsulfonyl)-4-(m-tolyl)pyrimidin-2-amine 2: NH₂; 4: m-tolyl; 5: SO₂Me 293.34 Bulky m-tolyl group may hinder rotational freedom; enhanced lipophilicity .
(R)-4-[2-(Methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine Pyrimidine: 2: SMe; Pyrazole: NH₂ 277.35 Methylsulfanyl (SMe) is less electron-withdrawing than SO₂Me; chiral center introduces stereochemical complexity .
6-Methylsulfanyl-4H-pyrimido[1,6-a]pyrimidin-4-one Bicyclic core with SMe and ketone 194.0 (M+1) Bicyclic system restricts conformational flexibility; intramolecular S···O interactions stabilize structure .

Electronic and Reactivity Differences

  • Methylsulfonyl vs. Methylsulfanyl : The SO₂Me group in the target compound withdraws electrons more strongly than SMe (as in and ), making the pyrimidine ring more electrophilic. This enhances reactivity in nucleophilic aromatic substitution (e.g., amination) compared to SMe analogues .
  • For example, 5-(Methylsulfonyl)-4-(m-tolyl)pyrimidin-2-amine may exhibit different hydrogen-bonding patterns due to the para-substituted aryl group .

Biological Activity

2-((Methylsulfonyl)methyl)pyrimidin-4-amine is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and anti-inflammatory research. This article delves into the compound's synthesis, biological mechanisms, and its potential therapeutic applications, supported by data tables and recent findings.

Chemical Structure and Properties

The compound this compound features a pyrimidine core, characterized by a six-membered ring with two nitrogen atoms at positions 1 and 3. The methylsulfonyl group attached to a methylene bridge enhances its reactivity and potential biological activity.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. Its derivatives have been evaluated for their ability to inhibit specific kinases involved in cancer progression. Notably, the compound has shown interactions with various biological targets that are crucial for cancer cell signaling pathways.

Key Findings:

  • Inhibition of Kinases: The compound has been tested for its inhibitory effects on kinases such as V600EBRAF, which is significant in melanoma treatment. In vitro studies demonstrated that certain derivatives exhibited IC50 values as low as 0.07 µM against COX-2, indicating strong potency .
  • Cell Cycle Analysis: Studies on cell lines revealed that the compound can induce cell cycle arrest, contributing to its anticancer efficacy .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has been studied for its anti-inflammatory effects. Pyrimidines are known to modulate inflammatory responses by inhibiting the expression of pro-inflammatory cytokines.

Mechanisms of Action:

  • Inhibition of Pro-inflammatory Mediators: The compound effectively reduces the production of TNF-α and IL-6 in macrophages activated with lipopolysaccharide (LPS) .
  • Oxidative Stress Reduction: It also demonstrates antioxidant properties by lowering levels of reactive oxygen species (ROS) .

Synthesis and Experimental Procedures

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrimidine derivatives. The following table summarizes the general synthetic pathway:

StepReaction TypeDescription
1AlkylationMethylsulfonyl group is introduced via alkylation of pyrimidine.
2Amine FormationFormation of the amine group at position 4 through nucleophilic substitution.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
2-Methylpyrimidin-4-amineContains a methyl group at position 2Lacks the methylsulfonyl group; simpler structure
N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amineContains trifluoromethyl substituentKnown for GPR119 agonist activity
4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amineThiazole ring fused with pyrimidinePotent inhibitors of CDK4 and CDK6

The unique functional groups in this compound enhance its reactivity and biological activity compared to these similar compounds.

Case Studies

Recent studies have highlighted the effectiveness of this compound in various experimental models:

  • Cancer Cell Line Studies: A study evaluated multiple derivatives against NCI 60 cancer cell lines, revealing significant growth inhibition rates .
  • Inflammation Models: In vivo models demonstrated reduced inflammation markers when treated with this compound, underscoring its therapeutic potential in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-((Methylsulfonyl)methyl)pyrimidin-4-amine, and how can reaction conditions be optimized?

  • Methodology :

  • Nucleophilic Substitution : A common approach involves substituting a methylthio group (SMe) with methylsulfonyl (SO₂Me) via oxidation. For example, intermediates like 2-(methylthio)pyrimidin-4-amine can be oxidized using mCPBA (meta-chloroperbenzoic acid) or H₂O₂ in acetic acid to introduce the sulfonyl group .
  • Chiral Resolution : If stereochemistry is critical, chiral chromatography (e.g., using a Chiralpak® column) can separate enantiomers post-synthesis. This is highlighted in related pyrimidine derivatives with sulfonyl groups .
    • Optimization Tips :
  • Monitor reaction progress via TLC or HPLC to prevent over-oxidation.
  • Use anhydrous conditions for sulfonylation to avoid side reactions with water.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Spectroscopy :

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methylsulfonyl proton signals at δ ~3.0-3.5 ppm; pyrimidine ring protons at δ ~8.0-9.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ expected for C₆H₁₀N₃O₂S: 188.06).
    • Crystallography :
  • Single-crystal X-ray diffraction (SCXRD) resolves 3D structure and hydrogen-bonding networks. For example, related compounds crystallize in orthorhombic systems (space group P2₁2₁2₁) with R-factors <0.05 after refinement .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Enzyme Inhibition : Screen against kinases or bromodomains (e.g., BAZ2A/BPTF) using fluorescence polarization assays. TP-238, a structurally similar sulfonylpyrimidine, shows IC₅₀ values of 10–350 nM .
  • Cellular Assays : Use concentrations ≤2 μM to assess cytotoxicity or target engagement in cancer cell lines (e.g., leukemia models) .

Advanced Research Questions

Q. How does the methylsulfonyl group influence binding affinity in bromodomain inhibitors like BAZ2A?

  • Mechanistic Insight :

  • The sulfonyl group forms hydrogen bonds with conserved asparagine residues (e.g., Asn1544 in BAZ2A) and hydrophobic interactions with adjacent residues (e.g., Phe1485). This is critical for submicromolar inhibition .
    • Structural Data :
  • Co-crystal structures (PDB: 7BLA) reveal a binding pose where the pyrimidine ring occupies the acetyl-lysine recognition site, while the sulfonyl group stabilizes the complex via water-mediated interactions .

Q. How can crystallographic refinement resolve discrepancies in molecular conformation?

  • Case Study :

  • For a related compound (C₁₂H₁₅N₅OS), refinement with SHELXL97 reduced R1 to 0.041 using 3025 reflections. Flack parameter (0.05) confirmed absolute configuration .
    • Troubleshooting :
  • Address disordered sulfonyl groups using ISOR and DELU restraints in refinement software (e.g., PHENIX) .

Q. What strategies mitigate low yields in sulfonylation reactions during scale-up?

  • Experimental Design :

  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfonyl group incorporation .
  • Workflow : Parallel optimization (e.g., Design of Experiments) to test temperature (25–80°C), solvent polarity (DCM vs. DMF), and stoichiometry (1.2–2.0 eq. oxidizer).
    • Data Analysis :
  • Compare yields across batches using ANOVA to identify critical factors (e.g., solvent choice contributes 60% variance in yield) .

Contradiction Analysis

Q. How to address conflicting reports on biological activity between in vitro and cellular assays?

  • Hypothesis Testing :

  • Membrane Permeability : Use logP calculations (e.g., cLogP ~2.5 for sulfonylpyrimidines) to predict cellular uptake .
  • Metabolic Stability : Incubate compound with liver microsomes; low stability may explain reduced cellular efficacy despite high in vitro potency.
    • Validation : Cross-reference with proteomics data (e.g., CETSA) to confirm target engagement in cells .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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